N-methyl-N'-(4-phenoxyphenyl)oxamide
Description
N-methyl-N'-(4-phenoxyphenyl)oxamide is a substituted oxamide derivative characterized by a methyl group on one nitrogen atom and a 4-phenoxyphenyl substituent on the adjacent nitrogen. Oxamides, with the general structure (-C(O)-NH-C(O)-NH-), are amide derivatives of oxalic acid. The substituents on the nitrogen atoms significantly influence their physical, chemical, and biological properties .
Properties
IUPAC Name |
N-methyl-N'-(4-phenoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-16-14(18)15(19)17-11-7-9-13(10-8-11)20-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBFKMWMMIILQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-(4-phenoxyphenyl)oxamide typically involves the reaction of N-methylamine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-methyl-N’-(4-phenoxyphenyl)oxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-(4-phenoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxamides with different functional groups.
Scientific Research Applications
N-methyl-N’-(4-phenoxyphenyl)oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N’-(4-phenoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include the inhibition of signal transduction pathways or the modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Structural and Substituent Effects
- N,N′-Bis(1-methoxycarbonylvinyl)oxamide (Compound 2 in ): This bis-oxamide derivative, synthesized via elimination reactions, features methoxycarbonylvinyl groups. Compared to N-methyl-N'-(4-phenoxyphenyl)oxamide, its linear, electron-withdrawing substituents reduce steric bulk but increase polarity, likely enhancing solubility in polar solvents .
- N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide (): This compound incorporates chloro, methyl, and methoxybenzyl groups.
- Bis(trifluoromethylphenyl)acetamide derivatives (Compounds 44–47 in ): These bis-amide analogs with trifluoromethyl groups exhibit high lipophilicity and metabolic stability due to fluorine’s electronegativity. In contrast, the phenoxyphenyl group in this compound may offer π-π stacking interactions but lower chemical inertness .
Physical Properties
Substituents critically affect melting points and solubility:
- N,N′-Dialkyl oxamides (e.g., tetraethyloxamide): Exhibit lower melting points (~50°C) and hygroscopicity, with solubility in nonpolar solvents .
- This compound: The bulky phenoxyphenyl group likely increases melting point (estimated >150°C) compared to tetraalkyl derivatives, while the methyl group may moderately enhance solubility in semi-polar solvents like chloroform .
- Oxamide-hydrazone hybrids (Compounds 7a–7n in ): Hydrazone moieties introduce hydrogen-bonding capacity, improving aqueous solubility relative to alkyl/aryl-substituted oxamides .
Data Tables
Table 1: Comparative Properties of Oxamide Derivatives
Table 2: Substituent Impact on Oxamide Reactivity
Research Findings and Implications
- Agricultural Use (): While unsubstituted oxamide is a slow-release fertilizer, bulky substituents in this compound may hinder hydrolysis, reducing nitrogen release efficiency .
- Electrochemical Behavior (): Oxamide’s stability in batteries suggests that substituted derivatives could serve as organic electrode materials if functional groups tolerate redox cycling .
- Synthetic Limitations (): Elimination side reactions during synthesis necessitate careful optimization for sterically hindered oxamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
